10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds containing oxadiazole rings are synthesized and characterized for their potential biological activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and screened for antibacterial activity against various strains of bacteria, demonstrating potent inhibitory activity comparable to standard drugs like streptomycin (Reddy et al., 2013). These findings suggest that the structural modification and inclusion of oxadiazole rings can enhance the antibacterial properties of compounds.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of oxadiazole derivatives. The synthesis of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety showed that new compounds were screened for their in vitro antimicrobial and antioxidant activities, with some demonstrating active antimicrobial agents and potent antioxidant activity (Dinesha et al., 2014). This research underscores the versatility of oxadiazole derivatives in developing new chemotherapeutic agents with antimicrobial properties.
Anticancer and Antitumor Activities
The design and synthesis of oxadiazole derivatives have also been explored for anticancer and antitumor activities. For instance, new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines, showing significant inhibitory activity (Kaya et al., 2017). These findings highlight the potential of oxadiazole derivatives in cancer therapy, with some compounds exhibiting high antiproliferative activity against cancer cell lines.
Properties
IUPAC Name |
6-methoxy-10-(3-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19-11-15(14-8-5-9-16(24-3)17(14)25-19)20-18(22)21(19)12-6-4-7-13(10-12)23-2/h4-10,15H,11H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAQXATZCSJOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.